N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a unique combination of furan, pyridine, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the furan, pyridine, and thiophene derivatives. These intermediates are then coupled through a series of reactions, including:
Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a halogenated pyridine derivative with a furan-3-ylmethylamine.
Amide Bond Formation: The resulting intermediate is then subjected to amide bond formation with 4-(thiophen-2-yl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyridine and benzamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of furan, pyridine, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-21(17-6-4-16(5-7-17)20-2-1-11-26-20)23-13-15-3-8-19(22-12-15)18-9-10-25-14-18/h1-12,14H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOMCARBRPWZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.